9-Anthracenecarboxylic acid methyl ester
Overview
Description
9-Anthracenecarboxylic acid methyl ester is an organic compound with the molecular formula C16H12O2. It is an ester derivative of 9-anthracenecarboxylic acid, where the carboxyl group is esterified with a methyl group. This compound is known for its aromatic structure, which includes an anthracene moiety, making it a subject of interest in various chemical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Anthracenecarboxylic acid methyl ester can be synthesized through the esterification of 9-anthracenecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.
Industrial Production Methods: While specific industrial production methods for methyl 9-anthracenecarboxylate are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance production efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol, forming 9-anthracenemethanol.
Substitution: The aromatic nature of the compound allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9-Anthracenemethanol.
Substitution: Nitroanthracene, haloanthracene derivatives
Scientific Research Applications
9-Anthracenecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various anthracene derivatives, which are important in organic electronics and photochemistry.
Biology: Studied for its interactions with biological macromolecules due to its aromatic structure.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism of action of methyl 9-anthracenecarboxylate primarily involves its aromatic structure, which allows for π-π interactions with other aromatic systems. This property is exploited in photochemical applications, where the compound can undergo photoinduced electron transfer processes. The ester group can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of 9-anthracenecarboxylic acid and methanol .
Comparison with Similar Compounds
9-Anthracenecarboxylic acid: The parent compound, differing by the presence of a carboxyl group instead of an ester.
9-Anthracenemethanol: A reduction product of methyl 9-anthracenecarboxylate.
Anthraquinone: An oxidation product of anthracene derivatives.
Uniqueness: 9-Anthracenecarboxylic acid methyl ester is unique due to its ester functionality, which imparts different reactivity compared to its parent acid and alcohol derivatives. This makes it a versatile intermediate in organic synthesis and photochemical studies .
Properties
IUPAC Name |
methyl anthracene-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16(17)15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOYNPDEAQEHQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933935 | |
Record name | Methyl anthracene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-39-8 | |
Record name | 9-Anthracenecarboxylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methoxycarbonylanthracene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl anthracene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 9-ANTHRACENECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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